![molecular formula C12H18N2O3S B5808481 N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 works by inhibiting the activity of several kinases involved in cancer cell proliferation and angiogenesis. By inhibiting these kinases, this compound 43-9006 can slow or stop the growth of cancer cells and prevent the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit the activity of several signaling pathways involved in cancer cell growth and survival. In addition, this compound 43-9006 can inhibit the activity of several enzymes involved in angiogenesis, which can prevent the formation of new blood vessels that tumors need to grow.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to inhibit the activity of several kinases involved in cancer cell proliferation and angiogenesis. However, this compound 43-9006 also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosing and administration.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006. One area of research is the development of new formulations of this compound 43-9006 that can improve its bioavailability and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to this compound 43-9006 treatment, which can help to identify patients who are most likely to benefit from this therapy. Finally, further research is needed to determine the optimal dosing and administration of this compound 43-9006 for the treatment of different types of cancer.
Synthesemethoden
N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 is synthesized by reacting 4-bromo-3-nitrobenzoic acid with tert-butylamine and then reducing the nitro group with iron powder. The resulting intermediate is then reacted with methylsulfonyl chloride to form the final product, this compound 43-9006.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF kinase and VEGFR kinase, which are involved in cancer cell proliferation and angiogenesis. This compound 43-9006 has been studied in clinical trials for the treatment of several types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(methanesulfonamido)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)13-11(15)9-7-5-6-8-10(9)14-18(4,16)17/h5-8,14H,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPCTVLPUTXALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.